molecular formula C21H20N2O6 B3018704 Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate CAS No. 690640-81-4

Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No. B3018704
CAS RN: 690640-81-4
M. Wt: 396.399
InChI Key: CHYHPTYXGVYUOP-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C21H20N2O6 . It has an average mass of 396.393 Da and a mono-isotopic mass of 396.132141 Da .

Scientific Research Applications

Analytical and Spectral Study

Research on furan ring-containing organic ligands, like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, explores their synthesis, characterization, and chelating properties. These compounds show varying degrees of antibacterial activities against human pathogenic bacteria. Ni(II), Cu(II), Co(II), and Mn(II) complexes of such ligands exhibit octahedral geometry around the central metal ion, indicating potential applications in antimicrobial fields (Patel, 2020).

Synthesis and Investigation of Antimicrobial and Antioxidant Activity

The synthesis of Ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives has been explored for their potential antimicrobial and antioxidant activities. These synthesized compounds have shown promising results in antimicrobial studies (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Carboxylesterase Inhibition for Drug Therapy

Studies involving compounds with a furan ring, such as 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid, focus on developing inhibitors for carboxylesterases. These inhibitors are explored for their potential to reduce the toxic side effects of certain cancer drugs, demonstrating applications in therapeutic treatments (Yoon et al., 2004).

Synthetic Approach to Naphtho[1,2‐b]furan Derivatives

Research on the synthesis of naphtho[1,2-b]furan derivatives from compounds like ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate offers insights into new methods and mechanisms. Such studies contribute to the development of novel compounds for various scientific applications (Arrault et al., 2001).

Renewable PET Production

The reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans like ethyl 5-(methoxymethyl)-furan-2-carboxylate are studied for producing biobased terephthalic acid precursors. This research contributes to the sustainable production of renewable PET, a crucial aspect in reducing reliance on fossil fuels (Pacheco, Labinger, Sessions, & Davis, 2015).

properties

IUPAC Name

ethyl 4-(2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-3-28-21(27)23-10-8-22(9-11-23)20(26)15-12(2)29-19-16(15)17(24)13-6-4-5-7-14(13)18(19)25/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYHPTYXGVYUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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